molecular formula C27H26N4O4 B394227 1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone

1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone

Cat. No.: B394227
M. Wt: 470.5g/mol
InChI Key: QETWBOAWUHICLD-UHFFFAOYSA-N
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Description

1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a morpholine ring, and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Functional Group Modifications: Introduction of the benzodioxole and morpholine rings through nucleophilic substitution and other organic transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Nucleophilic or electrophilic substitution reactions at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation required.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone has several scientific research applications, including:

    Medicinal Chemistry: Investigation of its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Studies: Examination of its effects on various biological systems, including enzyme inhibition and receptor binding.

    Chemical Research: Use as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

Mechanism of Action

The mechanism of action of 1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to changes in signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structural features, such as:

    1,3-Benzodioxole Derivatives: Compounds containing the benzodioxole ring.

    Morpholine Derivatives: Compounds featuring the morpholine ring.

    Triazole Derivatives: Compounds with the triazole ring.

Uniqueness

The uniqueness of 1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone lies in its combination of these three distinct functional groups, which may confer unique biological activities and chemical properties not observed in simpler analogs.

Properties

Molecular Formula

C27H26N4O4

Molecular Weight

470.5g/mol

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-4-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C27H26N4O4/c1-19(32)26-28-31(23-5-3-2-4-6-23)27(20-7-12-24-25(17-20)35-18-34-24)30(26)22-10-8-21(9-11-22)29-13-15-33-16-14-29/h2-12,17,27H,13-16,18H2,1H3

InChI Key

QETWBOAWUHICLD-UHFFFAOYSA-N

SMILES

CC(=O)C1=NN(C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6

Canonical SMILES

CC(=O)C1=NN(C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6

Origin of Product

United States

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